molecular formula C22H12O2 B13142858 2-(Phenylethynyl)anthracene-9,10-dione CAS No. 83790-93-6

2-(Phenylethynyl)anthracene-9,10-dione

Cat. No.: B13142858
CAS No.: 83790-93-6
M. Wt: 308.3 g/mol
InChI Key: HHBMLGABQLUZTO-UHFFFAOYSA-N
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Description

2-(Phenylethynyl)anthracene-9,10-dione is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The structure of this compound consists of an anthracene core with a phenylethynyl group attached at the 2-position and carbonyl groups at the 9 and 10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenylethynyl)anthracene-9,10-dione can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. The process involves the reaction of 2-bromoanthracene-9,10-dione with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracenediols.

    Substitution: Electrophilic substitution reactions can occur at the phenylethynyl group or the anthracene core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Anthraquinone derivatives.

    Reduction: Anthracenediols.

    Substitution: Halogenated or nitrated anthracene derivatives.

Mechanism of Action

The mechanism of action of 2-(Phenylethynyl)anthracene-9,10-dione is primarily based on its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Phenylethynyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence quantum yields and stability under various conditions .

Properties

CAS No.

83790-93-6

Molecular Formula

C22H12O2

Molecular Weight

308.3 g/mol

IUPAC Name

2-(2-phenylethynyl)anthracene-9,10-dione

InChI

InChI=1S/C22H12O2/c23-21-17-8-4-5-9-18(17)22(24)20-14-16(12-13-19(20)21)11-10-15-6-2-1-3-7-15/h1-9,12-14H

InChI Key

HHBMLGABQLUZTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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